(r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid
CAS No.:
Cat. No.: VC13650009
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O4 |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | (2R)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | YKHQTIZYPWUPQR-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)C[C@H](C1CC1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)CC(C1CC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)CC(C1CC1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
(R)-4-(tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid belongs to the oxobutanoic acid family, featuring a four-carbon backbone with a ketone group at position 4 and a tert-butoxy (-OC(CH₃)₃) substituent. The cyclopropyl ring at position 2 introduces steric constraints and electronic effects that influence its reactivity and biological interactions. The (R)-configuration at the chiral center (position 2) is critical for its stereoselective interactions in enzymatic systems .
Molecular Formula and Weight
The molecular formula aligns with the inclusion of a cyclopropyl group (C₃H₅) instead of bulkier alkyl chains, reducing hydrogen count compared to analogs like (R)-4-(tert-butoxy)-2-isopropyl-4-oxobutanoic acid (C₁₁H₂₀O₄) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multistep routes, often involving:
-
Alkylation of Cyclopropane Derivatives: Cyclopropane carboxylates are alkylated with tert-butoxy precursors under basic conditions.
-
Oxidative Functionalization: Introduction of the ketone group via oxidation of secondary alcohols or controlled cleavage of diols .
A representative pathway (Figure 1) involves:
-
Step 1: Reaction of cyclopropanecarboxylic acid with tert-butyl bromide to form the tert-butoxy intermediate.
-
Step 2: Ketone introduction via Jones oxidation, preserving the cyclopropyl ring .
Key Challenges
-
Cyclopropyl Stability: The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening .
-
Stereochemical Control: Asymmetric synthesis methods, such as chiral auxiliaries or enzymatic resolution, are required to achieve the (R)-configuration .
Comparative Analysis with Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Potential Advantage |
|---|---|---|---|---|
| (R)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid | 1346701-85-6 | C₁₁H₁₈O₄ | Cyclopropyl group | Enhanced metabolic stability |
| (R)-4-(tert-Butoxy)-2-isopropyl-4-oxobutanoic acid | 389843-61-2 | C₁₁H₂₀O₄ | Isopropyl instead of cyclopropyl | Higher solubility in polar solvents |
| 4-(tert-Butoxy)-4-oxobutanoic acid | 15026-17-2 | C₈H₁₄O₄ | No cyclopropyl or alkyl substituent | Simpler synthesis |
The cyclopropyl variant’s rigid structure may improve target selectivity compared to flexible isopropyl or linear-chain analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume